N-Methylalbine
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Overview
Description
N-Methylalbine is an organic compound with the molecular formula C15H22N2O and a molecular weight of 246.3480 g/mol It is a derivative of albine, where a methyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylalbine can be synthesized through the direct reductive N-methylation of nitro compounds. This method is more straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps . Various methylating agents and catalytic systems have been reported for this transformation, including methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde .
Industrial Production Methods
Industrial production of this compound typically involves a two-step process starting from piperazine, followed by its nitrosation and reduction . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Methylalbine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: this compound can participate in substitution reactions where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve halides and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-Methylalbine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: This compound is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methylalbine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-Methylalbine can be compared with other similar compounds such as:
Methylamine: A simpler amine with a single methyl group attached to the nitrogen atom.
N-Ethylmaleimide: Another derivative with an ethyl group instead of a methyl group.
This compound is unique due to its specific structure and the presence of both an albine backbone and a methyl group, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical properties, ease of synthesis, and wide range of applications make it an important subject of study in scientific research and industrial applications.
Properties
CAS No. |
6822-63-5 |
---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
(1S,2R,9R)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one |
InChI |
InChI=1S/C15H22N2O/c1-2-3-5-16-9-12-7-13(11-16)15-8-14(18)4-6-17(15)10-12/h2,4,6,12-13,15H,1,3,5,7-11H2/t12-,13+,15-/m1/s1 |
InChI Key |
QEFLZWOIQICVRH-VNHYZAJKSA-N |
Isomeric SMILES |
C=CCCN1C[C@H]2C[C@@H](C1)[C@H]3CC(=O)C=CN3C2 |
SMILES |
C=CCCN1CC2CC(C1)C3CC(=O)C=CN3C2 |
Canonical SMILES |
C=CCCN1CC2CC(C1)C3CC(=O)C=CN3C2 |
Synonyms |
N-methylalbine |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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